3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a boron-containing dioxaborolane ring, which imparts distinctive reactivity and functionality, making it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride typically involves multiple steps:
Acylation of Aniline Derivatives:
Deprotection of Pinacol Ester: This step removes the protective pinacol ester group.
Borylation: This step introduces the boron-containing dioxaborolane ring, often using palladium-catalyzed reactions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated synthesis systems to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium Catalysts: Used in borylation and coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of boronic esters and acids.
Biology: Investigated for its potential in biological assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This interaction can modulate enzyme activity, inhibit specific pathways, and alter cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with similar boron-containing structure.
Phenylboronic Acid Pinacol Ester: Another boron-containing compound used in organic synthesis.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Shares structural similarities and is used in similar applications.
Uniqueness
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide hydrochloride is unique due to its specific functional groups and the presence of the carboximidamide moiety, which imparts distinct reactivity and potential biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenecarboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-10)11(15)16;/h5-8H,1-4H3,(H3,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPIWAQDNWPRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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